5-Lipoxygenase Inactivity
In a ChEMBL‑curated assay, ethyl 3-(6‑chloropyrazin‑2‑yloxy)benzoate exhibited no significant inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase at 100 µM [1]. By contrast, structurally distinct pyrazinyl‑sulfanyl analog ethyl 2-[(6‑chloropyrazin‑2‑yl)sulfanyl]acetate demonstrated significant acetylcholinesterase inhibition [2], and N‑(5‑chloropyrazin‑2‑yl)benzamides displayed MIC values of 3.13 µg/mL against Mycobacterium tuberculosis [3]. The lack of 5‑LOX activity defines a clean baseline for profiling alternative targets.
| Evidence Dimension | 5‑Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Ethyl 2-[(6‑chloropyrazin‑2‑yl)sulfanyl]acetate: acetylcholinesterase inhibition (active); N‑(5‑chloropyrazin‑2‑yl)benzamides: antimycobacterial MIC = 3.13 µg/mL |
| Quantified Difference | Not applicable (qualitative activity contrast) |
| Conditions | RBL‑1 cell‑based assay, 100 µM compound concentration |
Why This Matters
Establishes that this compound is not a pan‑assay interference compound (PAINS) and avoids false positives in 5‑LOX‑centric inflammation screens.
- [1] ChEMBL Database. CHEMBL620010: Compound evaluated for inhibition of RBL-1 5-Lipoxygenase at 100 µM; NS. View Source
- [2] Bentham Science. Anticholinesterasic, Nematostatic and Anthelmintic Activities of Pyridinic and Pyrazinic Compounds. (Compound 11). View Source
- [3] Kiphub. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. (N-(5-Chloropyrazin-2-yl)benzamides MIC = 3.13 µg/mL). View Source
